molecular formula C24H36ClN5O5S B12057540 N|O-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine-4-methoxybenzylamide hydrochloride

N|O-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine-4-methoxybenzylamide hydrochloride

Cat. No.: B12057540
M. Wt: 542.1 g/mol
InChI Key: RXEUOACPUYTHGK-BDQAORGHSA-N
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Description

N|O-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine-4-methoxybenzylamide hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a sulfonyl group, an arginine derivative, and a methoxybenzylamide moiety. Its unique structure makes it a valuable tool in biochemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N|O-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine-4-methoxybenzylamide hydrochloride involves several steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N|O-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine-4-methoxybenzylamide hydrochloride undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N|O-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine-4-methoxybenzylamide hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N|O-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine-4-methoxybenzylamide hydrochloride is unique due to its combination of a sulfonyl group, an arginine derivative, and a methoxybenzylamide moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable tool in various scientific applications .

Properties

Molecular Formula

C24H36ClN5O5S

Molecular Weight

542.1 g/mol

IUPAC Name

(2S)-2-amino-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-N-[(4-methoxyphenyl)methyl]pentanamide;hydrochloride

InChI

InChI=1S/C24H35N5O5S.ClH/c1-15-13-21(34-5)16(2)17(3)22(15)35(31,32)29-24(26)27-12-6-7-20(25)23(30)28-14-18-8-10-19(33-4)11-9-18;/h8-11,13,20H,6-7,12,14,25H2,1-5H3,(H,28,30)(H3,26,27,29);1H/t20-;/m0./s1

InChI Key

RXEUOACPUYTHGK-BDQAORGHSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)NCC2=CC=C(C=C2)OC)N)N)C)C)OC.Cl

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)NCC2=CC=C(C=C2)OC)N)N)C)C)OC.Cl

Origin of Product

United States

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